molecular formula C19H19N3O3 B2782024 2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1170653-45-8

2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2782024
CAS RN: 1170653-45-8
M. Wt: 337.379
InChI Key: MUKNAIMJNOKMGO-UHFFFAOYSA-N
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Description

The compound “2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains a methoxyphenyl group, an oxadiazole ring, and an acetamide group . Methoxyphenols are a group of compounds derived from phenol, with a methoxy group (–OCH3) and a hydroxy group (–OH) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a notable feature. The methoxyphenyl and acetamide groups are likely attached to this ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. Without specific information on this compound, it’s difficult to predict these properties .

Scientific Research Applications

Antimicrobial and Anticancer Properties

A study by Kaya et al. (2017) highlights the synthesis of hydrazide and oxadiazole derivatives, including compounds structurally similar to "2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide," which demonstrated significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Moreover, these compounds were evaluated for their antiproliferative activity against selected human tumor cell lines, with certain derivatives showing high inhibitory activity against A549 lung and MCF7 breast cancer cell lines, positioning them as promising chemotherapeutic agents (Kaya et al., 2017).

Antibacterial Activity

Eid E. Salama (2020) focused on synthesizing new 2-amino-1,3,4-oxadiazole derivatives with evaluations against Salmonella typhi. This study identified compounds with significant antibacterial activity, suggesting the potential of these derivatives, including those related to "2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide," in treating bacterial infections (Salama, 2020).

Antioxidant, Analgesic, and Anti-inflammatory Actions

M. Faheem (2018) explored the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research indicates the broad therapeutic potential of these derivatives, including antioxidant and anti-inflammatory effects, which could be relevant to compounds with similar structures (Faheem, 2018).

Enzyme Inhibition

Research by Bekircan et al. (2015) on novel heterocyclic compounds derived from similar starting compounds demonstrated potential for enzyme inhibition, particularly against lipase and α-glucosidase, indicating their possible application in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Some general safety information can be found for related compounds. For example, 4-methoxybenzylamine, a compound with a similar methoxybenzyl group, is classified as a skin corrosive and eye damage hazard .

Future Directions

The study of new compounds often involves determining their physical and chemical properties, reactivity, and potential applications. This could include testing the compound’s biological activity to discover potential therapeutic effects .

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-6-8-14(9-7-13)12-18-21-22-19(25-18)20-17(23)11-15-4-3-5-16(10-15)24-2/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKNAIMJNOKMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

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